N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]butanamide
Description
N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]butanamide is a complex organic compound featuring a thiazole ring fused to a pyrazole ring, with a butanamide group attached to the pyrazole nitrogen atom. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
Synthetic Routes and Reaction Conditions:
Thiazole Synthesis: The synthesis of thiazole derivatives typically involves the reaction of α-haloketones with thiourea or thioamides. The resulting thiazole ring can then be further modified to introduce the phenyl group and pyrazole moiety.
Pyrazole Formation: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or β-diketones. The resulting pyrazole can then be functionalized with the appropriate substituents.
Butanamide Attachment: The butanamide group can be introduced through acylation reactions, where the pyrazole nitrogen is reacted with butanoyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyrazole rings.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like alkyl halides and nucleophiles such as amines or alcohols.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from the oxidation of the thiazole ring.
Thiazolidines: Formed through the reduction of the thiazole ring.
Substituted Thiazoles and Pyrazoles: Resulting from electrophilic and nucleophilic substitution reactions.
Properties
IUPAC Name |
N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-3-7-16(22)19-15-10-12(2)20-21(15)17-18-14(11-23-17)13-8-5-4-6-9-13/h4-6,8-11H,3,7H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWJJIJDXYUZNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Medicine: Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for its potential use in developing new therapeutic agents.
Biology: The compound can be used as a chemical probe to study biological processes involving thiazole and pyrazole derivatives.
Chemistry: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industry: Thiazole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]butanamide exerts its effects involves its interaction with specific molecular targets and pathways. The thiazole and pyrazole rings can bind to enzymes or receptors, leading to biological effects such as inhibition of microbial growth or modulation of cellular processes.
Comparison with Similar Compounds
Ritonavir: An antiretroviral drug containing a thiazole ring.
Sulfathiazole: An antimicrobial drug with a thiazole structure.
Tiazofurin: An anticancer drug featuring a thiazole moiety.
Uniqueness: N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]butanamide is unique due to its specific combination of thiazole and pyrazole rings, as well as the presence of the butanamide group. This combination may confer distinct biological activities and chemical properties compared to other thiazole derivatives.
Biological Activity
N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]butanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps often include:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
- Thiazole Integration : Introducing a thiazole moiety through cyclization reactions.
- Amidation : Finalizing the structure by attaching a butanamide group.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including those similar to this compound. The compound exhibits significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 4a | MCF7 | 120 |
| 4b | HEPG2 | 428 |
| 4c | NUGC | 60 |
These values indicate potent activity, particularly against gastric cancer cells (NUGC) where compound 4c demonstrated an IC50 of 60 nM .
Anti-inflammatory Activity
In addition to anticancer properties, derivatives of this compound have shown anti-inflammatory effects. For instance, compounds similar to this compound were reported to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro:
| Compound | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| A | 61 | 76 |
| B | 85 | 93 |
These results suggest that modifications in the structure can enhance anti-inflammatory properties .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural components:
- Substituents on the Pyrazole Ring : The presence of electron-withdrawing or electron-donating groups can significantly affect potency.
- Length and Nature of the Amide Chain : Variations in the butanamide side chain can alter solubility and bioavailability.
- Thiazole Positioning : The position and nature of substituents on the thiazole ring are crucial for enhancing interaction with biological targets.
Case Study 1: Cytotoxicity Assessment
In a comparative study involving several pyrazole derivatives, it was found that those with phenyl substitutions exhibited enhanced cytotoxicity against liver cancer cell lines (HEPG2). The study highlighted that the introduction of halogenated phenyl groups significantly improved activity .
Case Study 2: Mechanistic Insights
Mechanistic studies indicate that compounds similar to this compound may induce apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased caspase activity in treated cell lines compared to controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
